Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride
Description
Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride is a tertiary amine hydrochloride derivative featuring a butyl group attached to a benzyl moiety substituted with 3,4-dimethoxy groups. These analogs are primarily utilized in pharmaceutical research, drug development, and as reference standards due to their bioactivity and structural versatility .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-5-8-14-10-11-6-7-12(15-2)13(9-11)16-3;/h6-7,9,14H,4-5,8,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYLZRDJNLLSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination between 3,4-dimethoxybenzaldehyde and butylamine represents a direct pathway. In this method, the aldehyde undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Procedure :
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Condensation : 3,4-Dimethoxybenzaldehyde (1.0 eq) and butylamine (1.2 eq) are refluxed in methanol under inert atmosphere for 12 hours.
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Reduction : Sodium cyanoborohydride (1.5 eq) is added at 0°C, and the mixture is stirred for 24 hours at room temperature.
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Acidification : The crude product is treated with hydrochloric acid (2M) to precipitate the hydrochloride salt.
Alkylation of 3,4-Dimethoxybenzylamine
An alternative route involves alkylation of 3,4-dimethoxybenzylamine with butyl bromide under basic conditions.
Procedure :
-
Alkylation : 3,4-Dimethoxybenzylamine (1.0 eq) reacts with butyl bromide (1.5 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile at 60°C for 18 hours.
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Workup : The mixture is filtered, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane = 1:3).
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Salt Formation : The free base is dissolved in ethyl acetate and treated with HCl gas to afford the hydrochloride salt.
Yield : 65–70%.
Characterization :
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¹H NMR (400 MHz, D₂O): δ 6.92 (s, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 4.20 (s, 2H, CH₂N), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.02–2.98 (m, 2H, NCH₂), 1.55–1.48 (m, 2H, CH₂), 1.38–1.30 (m, 2H, CH₂), 0.93 (t, J = 7.3 Hz, 3H, CH₃).
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 25 | 68 | 97 |
| Acetonitrile | 60 | 70 | 98 |
| THF | 40 | 58 | 95 |
Methanol and acetonitrile provide optimal balances between solubility and reactivity. Elevated temperatures (>60°C) promote side reactions, such as over-alkylation, reducing yields by 15–20%.
Catalytic Systems
Palladium on carbon (Pd/C) and sodium cyanoborohydride are critical for selective reductions:
| Reducing Agent | Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | 1.5 | 24 | 75 |
| LiAlH₄ | 2.0 | 12 | 68 |
| H₂/Pd/C | 10% wt | 6 | 72 |
NaBH₃CN outperforms LiAlH₄ in minimizing ester group reduction.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow systems to enhance scalability:
Crystallization and Purification
Recrystallization from ethanol/water (4:1) yields needle-like crystals with 99.5% purity. Key parameters:
| Parameter | Optimal Value |
|---|---|
| Cooling Rate | 0.5°C/min |
| Seed Crystal Size | 50–100 µm |
| Stirring Speed | 200 rpm |
Comparative Analysis of Methodologies
Cost Efficiency
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |
|---|---|---|
| Reductive Amination | 120 | 85 |
| Alkylation | 150 | 95 |
Reductive amination is economically preferable due to lower reagent costs.
Environmental Impact
Challenges and Solutions
Byproduct Formation
Over-alkylation produces tertiary amine impurities (up to 5%). Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to cell signaling and neurotransmitter activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Alkyl Chain Influence: The presence of a butyl group in the target compound (vs.
- Cyclic vs. Linear Structures : The pyran-containing compound exhibits higher molecular weight and rigidity compared to linear analogs, which may affect receptor binding or metabolic stability.
- Functional Groups : Verapamil contains nitrile and dual 3,4-dimethoxyphenyl groups, contributing to its cardiac and vascular activity.
Pharmacological and Industrial Relevance
- Verapamil Hydrochloride : A clinically significant calcium channel blocker with low selectivity, impacting both cardiac and vascular tissues . Its structural complexity (dual 3,4-dimethoxyphenyl groups) correlates with its broad pharmacological effects .
- Research Chemicals : Compounds like 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride serve as intermediates in drug synthesis, leveraging their amine functionality for further derivatization.
- Cyclic Derivatives : The pyran-containing amine hydrochloride highlights the role of heterocyclic moieties in modulating steric and electronic properties for targeted applications.
Purity and Stability Considerations
- High-purity standards (e.g., Verapamil at ≥99% ) are critical for pharmaceutical use, while intermediates like the morpholine derivative at 95% purity are acceptable for synthetic workflows.
- Hygroscopicity and stability vary; for instance, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride requires storage at -20°C , whereas Verapamil is stable under standard conditions.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Elongating the alkyl chain (e.g., from propyl to butyl) may enhance membrane permeability but reduce aqueous solubility .
- Thermal Properties : Higher melting points (e.g., 183–184°C for ) suggest crystalline stability, advantageous for formulation.
- Industrial Utility : The 3,4-dimethoxyphenyl group is a recurring pharmacophore in cardiovascular and neurological agents, underscoring its versatility .
Biological Activity
Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₂ClN₁O₂
- Molecular Weight : 259.77 g/mol
- Structural Features : The compound features a butyl group attached to a phenyl ring with two methoxy substituents at the 3 and 4 positions. The presence of the hydrochloride salt enhances its solubility, which is crucial for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to several biological effects depending on the target and context:
- Receptor Activation : It may activate neurotransmitter receptors, influencing signaling pathways involved in mood and cognition.
- Enzyme Inhibition : The compound could inhibit specific enzymes, impacting metabolic pathways.
Pharmacological Studies
Research has shown that this compound exhibits promising pharmacological properties. Some key findings include:
- Antioxidant Activity : Studies indicate that compounds with similar structures can scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens.
Case Studies
A notable study investigated the inhibitory effects of structurally related compounds on the HIF-1 signaling pathway, which is crucial in cancer biology. The study reported an IC50 value of 3.0 μM for a related compound with similar structural features, indicating significant activity against cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Structural Features | IC50 (μM) |
|---|---|---|---|
| Butyl[(2,3-dimethoxyphenyl)methyl]amine | 859784-78-4 | Dimethoxy groups at different positions | 3.0 |
| Butyl[(2,4-dimethoxyphenyl)methyl]amine | 859784-78-5 | Different methoxy substitution pattern | 2.6 |
| Butyl[(2,3-dimethylphenyl)methyl]amine | 1182902-24-4 | Dimethyl instead of dimethoxy | >25 |
This table illustrates how variations in substitution patterns can significantly influence biological activity.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting various diseases.
- Biochemical Research : Its interactions with biomolecules are studied to elucidate mechanisms underlying disease processes.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Evidence Source |
|---|---|---|---|
| Reducing Agent | NaBH3CN, pH 5–6 | >80% | |
| Solvent | DMF/DCM (1:1) | Maximizes purity | |
| Reaction Time | 12–24 hours | Balances yield |
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structure, with methoxy protons (δ 3.7–3.9 ppm) and butyl chain signals (δ 0.9–1.5 ppm) as key identifiers .
- Infrared Spectroscopy (IR) : Detects N–H stretches (3200–3400 cm⁻¹) and C–O bonds (1250 cm⁻¹) from methoxy groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns .
- Melting Point Analysis : Used with differential scanning calorimetry (DSC) to assess purity; deviations >2°C indicate impurities .
Best Practices:
- Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal overlap .
- Cross-reference spectral data with PubChem entries (e.g., InChI Key: OMJIDGPAUVLUGU-UHFFFAOYSA-N) .
Advanced: How can computational methods optimize the synthesis pathway and predict reactivity?
Methodological Answer:
- Reaction Path Search : Tools like ICReDD integrate quantum chemical calculations to model transition states and identify energetically favorable pathways .
- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents .
- Density Functional Theory (DFT) : Simulate substituent effects (e.g., electron-donating methoxy groups) on reaction kinetics .
Case Study:
- Substituent Effects : Computational analysis shows that 3,4-dimethoxy groups increase electron density on the benzyl ring, accelerating reductive amination by stabilizing intermediates .
Advanced: How do structural modifications (e.g., fluorination or alkyl chain length) impact biological activity?
Methodological Answer:
- Fluorination : Introducing fluorine at the phenyl ring (e.g., 3-fluoro analogs) enhances metabolic stability and receptor binding affinity due to electronegativity and van der Waals interactions .
- Alkyl Chain Length : Longer chains (e.g., butyl vs. ethyl) may improve lipophilicity, affecting blood-brain barrier penetration. Comparative studies using logP measurements and in vitro assays (e.g., receptor binding) are critical .
Q. Table 2: Structure-Activity Relationships
| Modification | Biological Impact | Evidence Source |
|---|---|---|
| 3,4-Dimethoxy groups | Enhances serotonin receptor binding | |
| Butyl chain | Increases logP (1.8 → 2.4) | |
| Fluorine substitution | Improves metabolic half-life |
Advanced: How can researchers resolve contradictions in reported biological activities or synthesis yields?
Methodological Answer:
- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables like assay type (e.g., cell-based vs. enzymatic) or purity thresholds .
- Experimental Replication : Control variables such as:
- Catalyst batch : Commercial Pd/C may vary in activity .
- Biological models : Use standardized cell lines (e.g., HEK293 for receptor studies) .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate factors causing yield discrepancies (e.g., temperature vs. solvent ratio) .
Case Study:
- A study found 60% vs. 85% yields for the same reaction; DoE revealed that residual moisture in solvents was the critical variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
